N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide
Description
Chemical Structure:
The compound features a piperidine ring substituted at the 4-position with a methyl group bearing a thiophene-3-carboxamide moiety. The piperidine nitrogen is further modified with an oxolan-3-yl (tetrahydrofuran-3-yl) group. This structural combination introduces polarity from the oxolane ring and electronic effects from the thiophene carboxamide, distinguishing it from simpler piperidine derivatives.
Molecular Formula:
C₁₄H₂₁N₂O₂S (base compound, calculated from analogs in ).
Potential Applications: Piperidine derivatives are prevalent in pharmaceuticals, including CNS-targeting agents. The oxolane substitution may enhance solubility or metabolic stability compared to aryl-substituted analogs.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(13-4-8-20-11-13)16-9-12-1-5-17(6-2-12)14-3-7-19-10-14/h4,8,11-12,14H,1-3,5-7,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMGQYNWEWQCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: It could be investigated for its pharmacological properties, such as its potential to act as a drug candidate.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Thiophene Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Thiophene-2-Carboxamide)
Key Differences :
- Substituent Position : Thiophene-2-carboxamide (, entry 4 ) vs. thiophene-3-carboxamide in the target compound.
- Piperidine Substitution : Phenethyl group in thiophene fentanyl vs. oxolan-3-yl in the target.
- Molecular Weight : ~387.5 g/mol (thiophene fentanyl) vs. ~297.4 g/mol (target), suggesting reduced steric bulk.
Para-Methylfentanyl (N-(4-Methylphenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide)
Key Differences :
- Core Functional Group : Propanamide (, entry 3 ) vs. thiophene carboxamide.
- Aromatic Substitution : 4-Methylphenyl vs. thiophene.
- Polarity : The oxolane ring in the target compound increases polarity compared to para-methylfentanyl’s lipophilic aryl groups.
Activity Profile :
Para-methylfentanyl’s opioid activity is linked to its phenethyl and propanamide groups . The target’s thiophene and oxolane groups may shift pharmacological targets.
Goxalapladib (CAS-412950-27-7)
Key Differences :
- Core Structure : 1,8-Naphthyridine-1(4H)-acetamide ( ) vs. thiophene carboxamide.
- Substituents : Trifluoromethyl biphenyl and methoxyethyl groups in Goxalapladib vs. oxolane in the target.
Physicochemical Properties :
Goxalapladib’s higher molecular weight (718.80 g/mol) and complex structure contrast with the target’s simplicity, impacting bioavailability and synthesis.
Structural and Functional Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves piperidine alkylation with oxolan-3-yl followed by carboxamide coupling, similar to methods for N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride .
- Regulatory Status : Unlike fentanyl analogs listed in , the oxolane substitution may exempt the target compound from current controlled substance regulations.
- Unanswered Questions: No direct pharmacological data for the target compound exists in the provided evidence.
Q & A
Q. What are the established synthetic routes for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine-oxolane scaffold via nucleophilic substitution or reductive amination .
- Step 2 : Coupling the scaffold to thiophene-3-carboxamide using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
- Critical Parameters :
- Temperature control (<60°C) to prevent side reactions .
- Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) to isolate the product from by-products .
- Catalysts like Pd/C for hydrogenation steps in scaffold synthesis .
Q. Which analytical techniques are recommended for structural characterization of this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., oxolane C3 linkage to piperidine N1) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C16H22N2O2S) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry of the piperidine-oxolane moiety (if crystalline) .
Q. How do the functional groups in this compound influence its biological activity?
- Thiophene Carboxamide : Enhances binding to enzymes/receptors via hydrogen bonding and π-π stacking .
- Piperidine-Oxolane Scaffold : Modulates lipophilicity and bioavailability; oxolane’s oxygen may participate in hydrogen bonding .
- Methodological Insight : Comparative assays with analogs (e.g., replacing oxolane with cyclohexane) reveal reduced activity, highlighting oxolane’s role .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Q. Which standard biological assays are used to evaluate its pharmacological potential?
- In Vitro :
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts .
- Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and yield of this compound?
- Reaction Path Search : Quantum chemical calculations (DFT) to identify low-energy pathways for key steps (e.g., amidation) .
- Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts (e.g., DMF vs. THF for coupling efficiency) .
- Case Study : ICReDD’s workflow reduced reaction optimization time by 50% via computational-experimental feedback loops .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., oxolane → tetrahydrofuran derivatives) and test activity .
- Key Findings :
- Replacement of thiophene with furan decreases potency by 30%, emphasizing sulfur’s role .
- Piperidine N-methylation improves metabolic stability but reduces target affinity .
Q. How can contradictions in biological activity data across studies be resolved?
- Source Analysis : Compare assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) .
- Structural Verification : Confirm compound purity (>95% by HPLC) to rule out impurities masking true activity .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) to identify consensus targets .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?
- Challenges : Low oral bioavailability due to high logP (~3.5) and first-pass metabolism .
- Solutions :
- Prodrug design (e.g., esterification of carboxamide to enhance absorption) .
- Co-administration with CYP450 inhibitors to prolong half-life .
Q. What material science applications are feasible given its electronic properties?
- Organic Electronics : Thiophene’s π-conjugation enables use in organic semiconductors; doping with I2 enhances conductivity .
- Methodology :
- Cyclic voltammetry to measure redox potentials .
- Thin-film fabrication via spin-coating for device testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
